

# Application Note: A Luminescent Assay for Measuring Pim-1 Kinase Activity

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Compound of Interest		
Compound Name:	Pim-1 kinase inhibitor 13	
Cat. No.:	B15614906	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, cell survival, and apoptosis.[1] It is a proto-oncogene primarily involved in signal transduction pathways initiated by cytokines.[1] The expression of Pim-1 is regulated by the JAK/STAT signaling pathway.[2] Due to its involvement in numerous human cancers, including prostate cancer and various hematopoietic malignancies, Pim-1 has emerged as a significant target for cancer drug discovery.[1][2] Assays that accurately measure the enzymatic activity of Pim-1 are essential for screening and characterizing potential inhibitors in a high-throughput format.

This document provides a detailed protocol for a Pim-1 kinase activity assay using the ADP-Glo™ Kinase Assay technology. This luminescent assay format is highly sensitive, robust, and amenable to automation, making it ideal for drug development applications.[3][4]

## **Assay Principle**

The ADP-Glo™ Kinase Assay is a luminescent method that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[5] The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining adenosine triphosphate (ATP) is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in

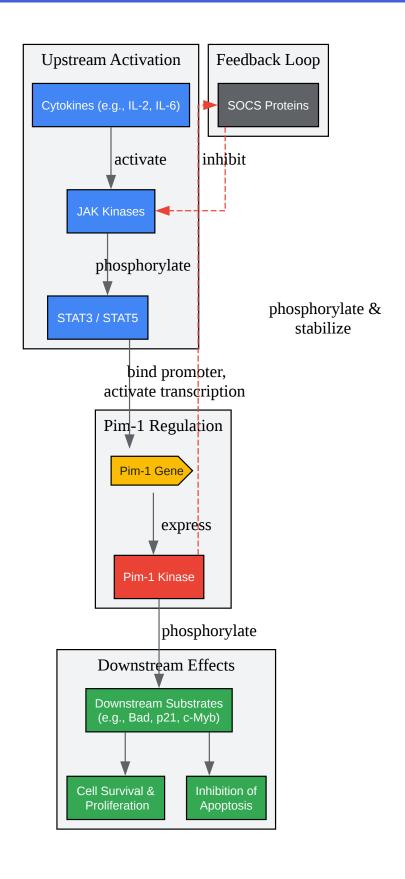


a luciferase/luciferin reaction to produce a light signal that is directly proportional to the Pim-1 kinase activity.[6][7]

## **Pim-1 Signaling Pathway**

Pim-1 is a downstream effector of various cytokine signaling pathways. Its transcription is primarily activated by the JAK/STAT pathway. Once expressed, Pim-1 phosphorylates a range of downstream substrates that regulate cell survival and proliferation. It can also participate in a negative feedback loop by phosphorylating SOCS proteins, which are inhibitors of JAK/STAT signaling.[2][8]





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Pim-1 is activated by the JAK/STAT pathway and regulates cell survival.



## **Experimental Workflow**

The experimental workflow is a sequential, "add-and-read" process, making it highly suitable for automated high-throughput screening (HTS). The process involves initiating the kinase reaction, stopping it while simultaneously depleting excess ATP, and finally detecting the generated ADP through a luminescent reaction.[5][7]



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The ADP-Glo<sup>™</sup> assay workflow consists of three main steps.

**Materials and Reagents** 

Reagent	Example Supplier	Catalog Number
ADP-Glo™ Kinase Assay	Promega	V9101
Recombinant Human Pim-1 Kinase	Promega	V4032
Pim-1 Substrate (e.g., S6Ktide)	BPS Bioscience	79884
ATP, Ultra Pure	Promega	V9151
Tris-HCl	Sigma-Aldrich	T5941
MgCl <sub>2</sub>	Sigma-Aldrich	M8266
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906
Dithiothreitol (DTT)	Sigma-Aldrich	D9779
DMSO	Sigma-Aldrich	D8418
384-well low-volume, solid white plates	Corning	3572

## **Experimental Protocol**



This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5  $\mu$ L.[5]

#### **Reagent Preparation**

- 1X Kinase Buffer: Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, and 50 μM DTT.[5] Store in aliquots at -20°C.
- 2X ATP/Substrate Mix: In 1X Kinase Buffer, prepare a solution containing the desired concentration of ATP (e.g., 50 μM) and Pim-1 substrate (e.g., 0.4 μg/μL S6Ktide). The final concentration in the 5 μL reaction will be half of this (e.g., 25 μM ATP, 0.2 μg/μL substrate).
- 2X Pim-1 Enzyme Solution: Dilute the Pim-1 enzyme stock in 1X Kinase Buffer to a 2X working concentration (e.g., 20 ng/μL, for a final concentration of 10 ng/μL). The optimal enzyme concentration should be determined empirically by performing an enzyme titration (see Table 1).
- Test Compound (Inhibitor) Preparation: Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these stocks into 1X Kinase Buffer to create a 5X final concentration with a constant DMSO concentration (e.g., 5%).

#### **Assay Procedure**

The total reaction volume is 20 µL, composed of the kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent in a 1:1:2 ratio.[9]

- Add Inhibitor/Vehicle: To the wells of a 384-well plate, add 1 μL of the 5X test compound or vehicle (e.g., 5% DMSO in 1X Kinase Buffer).
- Add Enzyme: Add 2 μL of the 2X Pim-1 enzyme solution to each well.
- Initiate Kinase Reaction: Add 2  $\mu$ L of the 2X ATP/Substrate mix to each well to start the reaction.
- Incubate: Mix the plate gently and incubate at room temperature for 60 minutes.[5]
- Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well. Mix and incubate at room temperature for 40 minutes.[5][7]



- Detect ADP: Add 10 μL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.[5][7]
- Measure Luminescence: Read the plate using a plate-reading luminometer with an integration time of 0.5-1 second per well.[5]

## **Data Analysis**

- Calculate Percent Inhibition: The activity of Pim-1 is proportional to the relative light units (RLU) measured.
  - Percent Inhibition = 100 x (1 (RLUinhibitor RLUbackground) / (RLUvehicle -RLUbackground))
  - RLUbackground is the signal from a no-enzyme control.
- Determine IC<sub>50</sub> Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC<sub>50</sub> value, which is the concentration of inhibitor that causes 50% inhibition of kinase activity.

# Representative Data Pim-1 Enzyme Titration

An enzyme titration is performed to determine the optimal amount of kinase that produces a robust signal within the linear range of the assay.



Pim-1 per reaction (ng)	RLU (Relative Light Units)	S/B Ratio	% ATP to ADP Conversion
200	802,297	89	35%
100	521,833	58	22%
50	380,665	42	16%
25	223,647	25	9%
13	120,512	13	4%
0 (background)	9,023	1	0%

Data adapted from

**Promega Corporation** 

application note.[5] A

concentration of 10-25

ng per reaction is

often suitable for

inhibitor screening.

## Inhibitor Potency (IC<sub>50</sub>) Determination

The assay can be used to determine the potency of various small molecule inhibitors against Pim-1 kinase.



IC <sub>50</sub> (nM)	Reference
2.6 - 437.1	[5][10]
0.4	[11]
7	[12]
17	[11]
50	[11]
2,710	[11]
	2.6 - 437.1 0.4 7 17 50

IC<sub>50</sub> values can vary based on assay conditions, such as ATP concentration.

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